molecular formula C17H26ClNO2 B600813 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride CAS No. 1034439-43-4

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

Cat. No.: B600813
CAS No.: 1034439-43-4
M. Wt: 311.85
InChI Key: FFYMHPLMHJQXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is a chemical compound with the molecular formula C17H26ClNO2 and a molecular weight of 311.85 g/mol. It is an impurity of Donepezil, a medication used for the treatment of Alzheimer’s disease

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride involves several steps. One common method includes the reaction of 5,6-dimethoxyindan-1-one with piperidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Donepezil.

    Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.

    Medicine: Investigated for its role as an impurity in Donepezil, which is used to treat Alzheimer’s disease.

    Industry: Utilized in the pharmaceutical industry for quality control and assurance of Donepezil production.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is not well-documented. as an impurity of Donepezil, it may interact with similar molecular targets. Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain. This action helps improve cognitive function in Alzheimer’s patients.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: The parent compound used for treating Alzheimer’s disease.

    4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine: A structurally similar compound with potential pharmacological activity.

Uniqueness

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is unique due to its specific chemical structure and its role as an impurity in Donepezil. Its presence in Donepezil formulations necessitates rigorous quality control to ensure the safety and efficacy of the medication.

Properties

IUPAC Name

4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2;/h10-13,18H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYMHPLMHJQXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
Reactant of Route 2
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
Reactant of Route 3
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
Reactant of Route 4
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
Reactant of Route 5
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
Reactant of Route 6
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.